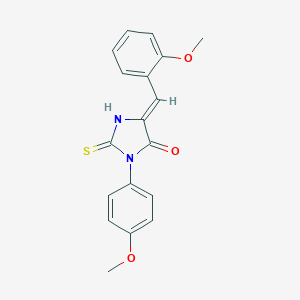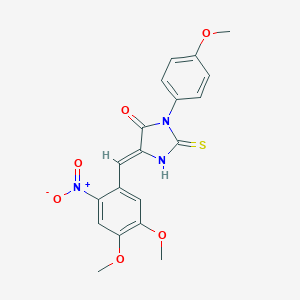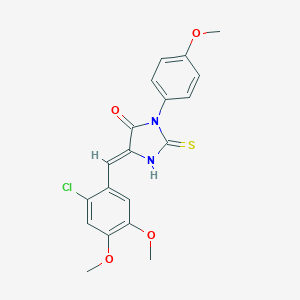![molecular formula C32H20N4O4S B307059 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B307059.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charge carriers through the device.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not exhibit significant adverse effects on normal cells. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. In organic electronics, the compound has been shown to improve the performance of devices by facilitating charge transport.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, the compound has limitations, including its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate. In medicinal chemistry, further studies are needed to fully understand the compound's mechanism of action and to optimize its anticancer activity. In materials science, the compound can be used as a building block for the synthesis of novel materials with improved optoelectronic properties. In organic electronics, further studies are needed to optimize the performance of devices that use the compound as a hole-transporting material.
In conclusion, 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenol in the presence of a base to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
Produktname |
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate |
|---|---|
Molekularformel |
C32H20N4O4S |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C32H20N4O4S/c37-29-24(30(38)36-32(41)35-29)17-19-11-14-23(15-12-19)40-31(39)22-13-16-25-26(18-22)34-28(21-9-5-2-6-10-21)27(33-25)20-7-3-1-4-8-20/h1-18H,(H2,35,36,37,38,41) |
InChI-Schlüssel |
KJEFMGQAVRDSDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)


![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)

![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)